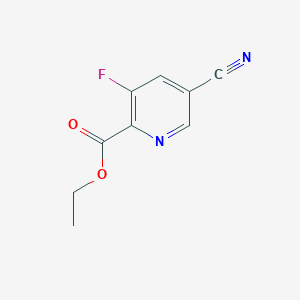
Ethyl 5-cyano-3-fluoropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyano-3-fluoropicolinate is a chemical compound with the molecular formula C8H6FN2O2. It belongs to the class of picolinates, which are derivatives of picolinic acid. This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyano-3-fluoropicolinate typically involves the reaction of 3-fluoropyridine with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group is introduced at the 5-position of the pyridine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyano-3-fluoropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups on the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amines: From the reduction of the cyano group.
Substituted Picolinates: From nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 5-cyano-3-fluoropicolinate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-3-fluoropicolinate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or modulating receptor activity. The cyano and fluorine groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary depending on the biological system and the specific target being studied .
Comparison with Similar Compounds
Ethyl 5-cyano-3-chloropicolinate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 5-cyano-3-bromopicolinate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 5-cyano-3-iodopicolinate: Similar structure but with an iodine atom instead of fluorine.
Comparison: Ethyl 5-cyano-3-fluoropicolinate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can enhance the compound’s reactivity and binding affinity in biological systems. Compared to its chloro, bromo, and iodo counterparts, the fluorinated compound often exhibits higher stability and selectivity in various applications .
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
ethyl 5-cyano-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-2-14-9(13)8-7(10)3-6(4-11)5-12-8/h3,5H,2H2,1H3 |
InChI Key |
FQPSHYRIWVRGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















